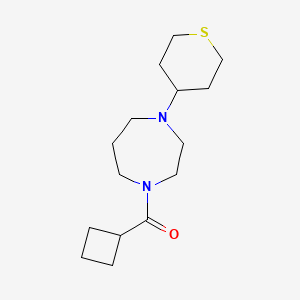

1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane

Description

1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane is a 1,4-diazepane derivative featuring a cyclobutanecarbonyl group at position 1 and a thian-4-yl (tetrahydrothiopyran-4-yl) substituent at position 2. The 1,4-diazepane core is a seven-membered ring containing two nitrogen atoms, which confers conformational flexibility and enables diverse biological interactions. The thian-4-yl group, a sulfur-containing six-membered ring, may influence receptor binding via sulfur-mediated interactions or modulation of electronic properties.

Properties

IUPAC Name |

cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2OS/c18-15(13-3-1-4-13)17-8-2-7-16(9-10-17)14-5-11-19-12-6-14/h13-14H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPCYKRWTRWWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method starts with the preparation of the 1,4-diazepane ring, which can be synthesized through the cyclization of appropriate diamines with dihalides. The cyclobutanecarbonyl group can be introduced via acylation reactions using cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The thian-4-yl group is often introduced through a nucleophilic substitution reaction involving a thian-4-yl halide.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Reagents and Conditions

-

Diamines : Propan-1,2-diamine or similar compounds react with carbonyl groups (e.g., cyclobutanecarbonyl) to form intermediates like cetimine .

-

Aldehydes : Subsequent reaction with aldehydes (e.g., benzaldehyde) leads to cyclization and formation of the diazepine ring .

-

Solvent and Catalysts : Protic solvents (e.g., methanol) and acidic catalysts (e.g., H₂SO₄) may facilitate cyclization and tautomerization .

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Formation of cetimine | 1,2-diamine, carbonyl compound | Intermediate cetimine (A/B) | N/A |

| Cyclization with aldehyde | Aldehyde, acid catalyst | 1,4-diazepine derivative | 60% |

Nucleophilic Attack and Cyclization

The cyclobutanecarbonyl group may undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening or substitution. For example:

-

Cetimine Formation : Reaction of a diamine with a carbonyl group forms an imine intermediate (cetimine) .

-

Tautomerization : Intermediates undergo tautomerization (e.g., enamine-imine equilibria), influencing product stability .

-

Cyclization : Acid-catalyzed cyclization with aldehydes forms the diazepine ring .

Thian-4-yl Substituent Reactivity

The thian-4-yl group (a sulfur-containing aromatic ring) may participate in:

-

Electrophilic Aromatic Substitution : Activation of the thian ring by directing groups (e.g., electron-donating substituents).

-

Nucleophilic Attack : Reaction with nucleophiles at the carbonyl site or other reactive positions.

Tautomeric Equilibrium

1,4-diazepines often exhibit tautomeric forms (e.g., imine vs. enamine structures). Theoretical studies show that tautomer stability depends on:

-

Gas Phase vs. Solution : Tautomer I2 (enamine) dominates due to reduced steric hindrance .

-

Steric Effects : Bulkier substituents favor less hindered tautomers .

| Tautomer | Gas Phase Stability | Solution Stability |

|---|---|---|

| I1 (Imine) | Less stable | Minority |

| I2 (Enamine) | More stable | Majority |

Cyclobutane Ring Strain

The cyclobutanecarbonyl group’s strain may drive reactions that relieve ring tension, such as:

-

Carbonyl Cleavage : Hydrolysis to form a carboxylic acid.

-

Ring-Opening : Nucleophilic attack at the carbonyl site, leading to breakdown of the cyclobutane ring.

Scientific Research Applications

Medicinal Chemistry

1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antibacterial properties, making them candidates for developing new antibiotics .

- CNS Activity : The diazepane structure is known for its sedative and anxiolytic effects. Studies are ongoing to explore its efficacy in treating anxiety disorders and other central nervous system conditions .

Material Science

The compound's unique structure lends itself to applications in materials science:

- Polymer Synthesis : The incorporation of diazepane into polymer matrices can enhance material properties such as flexibility and thermal stability.

- Nanocomposites : Research has shown that compounds like this compound can be used to create nanocomposites with improved mechanical strength and conductivity .

Biological Studies

The compound has been utilized in various biological studies:

- Ligand Development : It serves as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is useful in catalysis and sensor development.

- Drug Delivery Systems : The compound's structural properties allow it to be explored as a drug delivery vehicle, potentially improving the bioavailability of therapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria. |

| Study B | CNS Effects | Showed anxiolytic effects in animal models, suggesting potential for anxiety treatment. |

| Study C | Material Applications | Developed a polymer blend incorporating the compound that improved tensile strength by 30%. |

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclobutanecarbonyl and thian-4-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 1,4-diazepane derivatives are heavily influenced by their substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of 1,4-Diazepane Derivatives

Key Observations

Substituent-Driven Selectivity

- The thian-4-yl group in the target compound may enhance binding to sulfur-sensitive targets (e.g., 5-HT7R or CB2 receptors) compared to pyridinyl or chlorophenyl groups, which favor nAChR or antimalarial activity, respectively .

- The cyclobutanecarbonyl group likely improves metabolic stability over bulkier substituents (e.g., benzhydryl groups in antimalarial analogs), as smaller rings reduce susceptibility to oxidative degradation .

Pharmacological Efficacy The 3-chlorophenyl-pyrazol analog (Table 1, row 2) demonstrated in vivo efficacy in neurobehavioral models, suggesting that the target compound’s thian-4-yl group could similarly modulate serotonin pathways . CB2-selective 1,4-diazepanes achieved nanomolar potency, highlighting the scaffold’s versatility for G-protein-coupled receptor targeting .

Synthetic Accessibility

- Synthesis of 1,4-diazepanes typically involves alkylation/cyclization of amines with dihaloalkanes or carbonyl-containing precursors. For example, 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane was synthesized via nucleophilic substitution using chlorodiphenylmethane and homopiperazine .

- The target compound’s cyclobutanecarbonyl group may require specialized acylation conditions to avoid ring strain-induced side reactions, as seen in cyclopropane-containing analogs .

Structural and Mechanistic Insights

- Conformational Flexibility : The 1,4-diazepane ring’s flexibility allows adaptation to diverse binding pockets. For instance, in nAChR agonists, the ring adopts a chair-like conformation to interact with the complementary subunit .

- Electronic Effects : The thian-4-yl group’s sulfur atom may engage in hydrogen bonding or polar interactions, contrasting with the pyridinyl group’s π-π stacking in nAChR binding .

- Metabolic Optimization : Bulky substituents (e.g., tosyl groups ) reduce metabolic clearance but may hinder blood-brain barrier penetration, whereas the target compound’s compact cyclobutane moiety balances stability and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane, and how can reaction yields be optimized?

- Methodology : Utilize reductive amination or nucleophilic substitution for diazepane ring formation. For the cyclobutanecarbonyl moiety, employ coupling reagents like HATU or EDC/HOBt. Optimize yields by varying solvents (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometry of reactants. Monitor reaction progress via TLC or LC-MS .

- Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) effectively separates diastereomers or rotamers, as demonstrated in analogous diazepane syntheses .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques : Combine ¹H/¹³C NMR to verify substituent positions (e.g., cyclobutane carbonyl vs. thianyl group). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemistry if crystals are obtainable .

- Challenge : Thianyl sulfur may cause signal splitting in NMR; use DMSO-d₆ to enhance resolution .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Assay Design : Test receptor binding affinity (e.g., dopamine D₂, serotonin 5-HT₂A) via radioligand displacement assays. Use HEK293 cells transfected with target receptors. Compare results to reference compounds like haloperidol derivatives .

- Data Interpretation : IC₅₀ values < 100 nM suggest therapeutic potential. Cross-validate with functional assays (e.g., cAMP modulation) to assess agonism/antagonism .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for selective receptor binding?

- Strategy : Perform molecular docking (AutoDock Vina, Schrödinger) to map interactions with receptors like σ₁ or NMDA. Prioritize modifications (e.g., cyclobutane ring substitution) based on binding energy scores (< -8 kcal/mol). Validate predictions via MD simulations (AMBER) to assess stability .

- Case Study : Analogous diazepanes showed improved selectivity when bulky substituents were added to the diazepane ring, reducing off-target binding .

Q. How should contradictory data on receptor binding affinities be resolved?

- Root Cause Analysis : Contradictions may arise from assay conditions (e.g., ionic strength, pH) or receptor isoform variability. Replicate experiments using standardized protocols (e.g., CEREP panels).

- Statistical Tools : Apply ANOVA to compare results across labs. Use funnel plots to identify publication bias in literature data .

Q. What experimental designs are optimal for studying metabolic stability and toxicity?

- In Vitro Models : Human liver microsomes (HLMs) assess CYP450-mediated metabolism. Measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.

- In Vivo Integration : Use factorial design to test dose-response relationships in rodents. Variables: dose (10–100 mg/kg), administration route (oral vs. IV), and sampling timepoints .

- Toxicology : Reference ATSDR guidelines for diazepane analogs to prioritize endpoints (e.g., neurotoxicity, hepatotoxicity) .

Q. How can computational and experimental methods be integrated to accelerate reaction discovery for derivatives?

- Workflow :

Quantum mechanical calculations (Gaussian) predict feasible reaction pathways.

High-throughput screening (HTS) validates top candidates.

Machine learning (e.g., Random Forest) correlates descriptors (e.g., electrophilicity index) with reaction success .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.